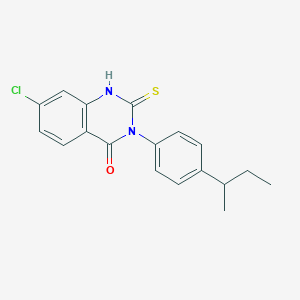

3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one

Description

3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one (CAS: 556009-85-9) is a quinazolinone derivative characterized by a bicyclic quinazolin-4-one core substituted with a 4-sec-butylphenyl group at position 3, a chlorine atom at position 7, and a mercapto (-SH) group at position 2 . Quinazolinones are heterocyclic compounds of pharmacological interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is commercially available with a purity of 95% (Combi-Blocks catalog: ST-6052) .

Properties

IUPAC Name |

3-(4-butan-2-ylphenyl)-7-chloro-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2OS/c1-3-11(2)12-4-7-14(8-5-12)21-17(22)15-9-6-13(19)10-16(15)20-18(21)23/h4-11H,3H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPPZVYSIHOBKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Chlorination: The chlorination of the quinazolinone core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Thiol Group Introduction: The thiol group can be introduced by reacting the chlorinated quinazolinone with thiourea under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

Substitution: The chlorine atom can be substituted with nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Nucleophiles such as primary amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydroquinazolinones.

Substitution: Amino or alkoxy derivatives of the quinazolinone.

Scientific Research Applications

3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Research: It is used as a tool compound to study the biological pathways involving quinazolinones.

Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Ibuprofen Analog: 2-(4-sec-Butylphenyl)-propionic Acid-Pyrrolidin-2-ylcarbamoyl Methyl Ester

Core Structure: Propionic acid derivative (non-heterocyclic) Key Substituents: 4-sec-butylphenyl group linked to a pyrrolidine carbamate moiety . Activity: Demonstrated enhanced anti-inflammatory activity compared to ibuprofen, attributed to improved bioavailability and target engagement via the 4-sec-butylphenyl group . Comparison:

- Unlike the quinazolinone core, this compound retains ibuprofen’s propionic acid backbone, which is critical for cyclooxygenase (COX) inhibition.

- However, the quinazolinone’s heterocyclic structure may confer distinct mechanisms, such as kinase or enzyme inhibition.

Quinoline Derivatives: QY-3956 and QY-9438

Core Structure: Quinoline (vs. quinazolinone in the target compound) Key Substituents:

- QY-3956 : 4-sec-butylphenyl, 7-chloro, 8-methyl, and carbonyl chloride .

- QY-9438 : 4-sec-butylphenyl, 6-chloro, and carbonyl chloride .

Comparison : - Structural Differences: Quinoline lacks the fused pyrimidinone ring of quinazolinone, reducing hydrogen-bonding capacity.

- Substituent Effects : Both compounds feature chloro substituents but at different positions (6 or 7 vs. 7 in the target). The mercapto group in the target compound may enhance nucleophilic reactivity compared to carbonyl chloride.

- Activity Implications: Quinolines are often explored as antimalarials or antivirals, whereas quinazolinones are studied for kinase inhibition or DNA intercalation.

Tetrahydroquinazolinone Derivative (Compound 4l)

Core Structure: Tetrahydroquinazolinone (partially saturated quinazolinone) Key Substituents: Multiple 4-methoxyphenyl groups and a dimethylpropyl chain . Comparison:

- Synthetic Routes : Compound 4l was synthesized via Suzuki-Miyaura cross-coupling , whereas the target compound’s synthesis (undescribed in evidence) may involve different strategies, such as cyclocondensation.

Data Table: Structural and Functional Comparison

*Inferred from quinazolinone pharmacophore studies.

Research Findings and Implications

- Structural Determinants of Activity : The 4-sec-butylphenyl group is a recurring motif in anti-inflammatory agents (e.g., ibuprofen analogs) and may synergize with heterocyclic cores to modulate target specificity .

- Role of Mercapto Group: The 2-mercapto substituent in the target compound could enhance metal chelation or covalent binding to cysteine residues in enzymes, a feature absent in carbonyl chloride-containing quinolines .

- Synthetic Challenges : High purity (95%) reported for the target compound suggests robust synthetic protocols, though exact methodologies remain unclear .

Biological Activity

3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one is a compound belonging to the quinazolinone family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms, and potential applications based on recent research findings.

Overview of Quinazolinones

Quinazolinones are a class of compounds known for their antimicrobial , anti-inflammatory , and anticancer properties. The specific compound of interest, 3-(4-sec-butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one, exhibits unique biological activities that make it a valuable candidate for further research and development.

The synthesis of 3-(4-sec-butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one typically involves several steps:

- Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives with formamide.

- Introduction of the sec-butyl Group : Friedel-Crafts alkylation using sec-butyl chloride.

- Chlorination : Chlorination using thionyl chloride or phosphorus pentachloride.

- Thiol Group Introduction : Reaction with thiourea under basic conditions.

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which can modify its biological activity .

Anticancer Properties

Research indicates that 3-(4-sec-butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one has potential anticancer activity. It may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

Quinazolinones have been extensively studied for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrate its ability to inhibit bacterial growth without significant cytotoxicity to human cells .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The binding may occur at the active site or allosteric sites of these targets, leading to inhibition of critical biological pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(4-sec-butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one, it is useful to compare it with similar quinazolinone derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(4-tert-butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one | Structure | Moderate anticancer activity |

| 3-(4-isopropyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one | Structure | Antimicrobial properties |

| 3-(4-methyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one | Structure | Low toxicity but limited efficacy |

The presence of the sec-butyl group in our compound may confer distinct steric and electronic properties compared to its analogs, influencing its biological activity .

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of quinazolinones. A notable study evaluated 77 variants of quinazolinone structures, revealing that modifications at specific positions significantly impact antibacterial efficacy . For example, compounds with electron-donating groups showed enhanced activity against biofilm formation in Pseudomonas aeruginosa, indicating the importance of substituent effects on biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-sec-Butyl-phenyl)-7-chloro-2-mercapto-3H-quinazolin-4-one, and how do reaction conditions influence yield?

- Methodology : A common approach involves cyclocondensation of substituted benzaldehydes with thiourea derivatives. For example, 4-chlorobenzaldehyde and methyl thioacetate can be reacted to form intermediate thioquinazolinones, followed by hydrogenation or alkylation to introduce the sec-butyl-phenyl group . Microwave-assisted synthesis (e.g., 100°C for 1 hour under microwave irradiation) has been reported for similar quinazolinones, improving reaction efficiency compared to conventional heating .

- Key Variables : Solvent choice (e.g., DMSO for solubility), temperature control, and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups like C=O (1681–1685 cm⁻¹) and C≡C (2212 cm⁻¹) in related quinazolinones .

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., sec-butyl-phenyl protons at δ 1.2–1.6 ppm).

- X-ray Crystallography : Provides absolute configuration confirmation, as demonstrated for structurally similar 7-chloro-4-phenethyl-1,4-benzoxazin-3-one .

Advanced Research Questions

Q. How can transition-metal catalysts be optimized for synthesizing derivatives of this compound?

- Methodology : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) enable Suzuki-Miyaura couplings to introduce aryl groups. For example, 4-methoxyphenylboronic acid was coupled to a quinazolinone core in dioxane/water with K₂CO₃ as a base, achieving 81% yield .

- Optimization : Catalyst loading (0.05–0.1 mmol), ligand selection (e.g., PCy₃ for stability), and reaction time (12–24 hours).

Q. How do steric and electronic effects of the sec-butyl-phenyl substituent impact biological activity?

- Methodology :

- Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., methoxy, trifluoromethyl) and evaluate activity against target enzymes.

- Computational Modeling : DFT calculations to assess electron distribution and steric hindrance at the 4-sec-butyl-phenyl position.

Q. How can contradictory data on reaction yields in different studies be resolved?

- Methodology :

- Reproducibility Checks : Validate reported conditions (e.g., microwave vs. oil-bath heating in ).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation of mercapto groups).

- Statistical Design : Apply DoE (Design of Experiments) to isolate critical factors like temperature or catalyst purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.